4-(Adamantan-1-yl)pyrimidine-2-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(1-adamantyl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c17-13-15-2-1-12(16-13)14-6-9-3-10(7-14)5-11(4-9)8-14/h1-2,9-11H,3-8H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTLZFLRPKPWNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=NC(=S)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Adamantan 1 Yl Pyrimidine 2 Thiol
Established Synthetic Routes to Pyrimidine-2-thiol (B7767146) Derivatives Bearing Adamantane (B196018) Moieties
The primary and most well-established method for synthesizing pyrimidine-2-thiol derivatives is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and thiourea (B124793). nih.govresearchgate.net This approach is a variation of the classical pyrimidine (B1678525) synthesis.
The synthesis of 4-(adamantan-1-yl)pyrimidine-2-thiol relies on the careful selection of precursors that provide the adamantane group, the three-carbon chain for the pyrimidine ring, and the thiourea moiety for the C-2 thiol group.
Adamantane-Containing Precursors : The key to introducing the adamantyl group at the C-4 position of the pyrimidine ring is an adamantyl-substituted β-dicarbonyl compound. A common precursor is 1-(adamantan-1-yl)butane-1,3-dione . This compound can be synthesized from adamantane-1-carboxylic acid or its derivatives and acetone. Another critical starting material is adamantane-1-carbaldehyde (B57758) , which can be condensed with compounds containing an active methylene (B1212753) group to form the necessary 1,3-dielectrophilic intermediate. ptfarm.pl
Pyrimidine Ring Precursors : The most crucial reagent for forming the N-C-N backbone and introducing the thiol group is thiourea . ptfarm.pl It reacts with the 1,3-dicarbonyl component to form the heterocyclic ring.
General Starting Materials : The synthesis of the adamantyl precursors themselves often begins with commercially available compounds like 1-adamantanol , 1-adamantylamine , or 1-acetyladamantane . nih.govnih.govnih.govmdpi.com
A summary of key precursors is provided in the table below.
| Role in Synthesis | Precursor Compound Name | Function |
| Adamantane Source & C3 Fragment | 1-(Adamantan-1-yl)butane-1,3-dione | Provides the adamantyl group at C4 and the C4-C5-C6 segment of the pyrimidine ring. |
| Adamantane Source | Adamantane-1-carbaldehyde | Reacts with active methylene compounds to form the adamantyl-C3 fragment. ptfarm.pl |
| Thiol & Nitrogen Source | Thiourea | Provides the N1, C2, and N3 atoms, along with the sulfur for the thiol group. nih.govptfarm.pl |
| Alternative C3 Fragment Source | 3-Methoxypropionitrile | Reacts with adamantane-1-carbaldehyde in an initial condensation step. ptfarm.pl |
The condensation reaction to form the pyrimidine ring is typically performed under specific catalytic conditions to ensure efficient cyclization.
Conventional Catalysis : Base-catalyzed condensation is a frequently employed method. ptfarm.pl A common system involves using a sodium alkoxide, such as sodium methoxide (B1231860) in methanol , to facilitate the reaction between the adamantyl-substituted dicarbonyl compound and thiourea. ptfarm.pl Acid catalysts, like trifluoroacetic acid (TFA), have also been utilized in related multicomponent reactions for synthesizing adamantane-containing dihydropyrimidines. nih.gov
Green Chemistry Approaches : In line with the principles of sustainable chemistry, several environmentally benign methods have been applied to pyrimidine synthesis. nih.govresearchgate.net These include:
Microwave-Assisted Synthesis : This technique can significantly reduce reaction times and often improves yields. nih.govresearchgate.net
Ultrasound Irradiation : Sonication provides an alternative energy source that can promote reactions efficiently. researchgate.netnih.gov
Solvent-Free Conditions : Performing reactions without a solvent (neat) or on a solid support minimizes chemical waste and can simplify purification. nih.govresearchgate.net The Biginelli reaction to form adamantane-containing dihydropyrimidines, for example, has been successfully carried out under solvent-free conditions. nih.gov
| Method | Catalyst/Conditions | Advantages | Reference |
| Base-Catalyzed Condensation | Sodium Methoxide in Methanol | Well-established, effective for cyclization. | ptfarm.pl |
| Acid-Catalyzed Condensation | Trifluoroacetic Acid (TFA) | Used in related multicomponent reactions. | nih.gov |
| Microwave-Assisted Synthesis | Solvent-free or with catalyst | Reduced reaction times, improved yields. | nih.govresearchgate.net |
| Ultrasound Irradiation | Ethanol, Ammonium Acetate | Short reaction times, high yields at room temperature. | researchgate.net |
In a laboratory setting, maximizing the yield and purity of this compound is paramount. Optimization strategies focus on fine-tuning reaction parameters. This includes adjusting the stoichiometry of reactants, modifying the reaction temperature, and altering the reaction time. For instance, in the synthesis of related adamantyl-pyrimidines, the choice of base and solvent, as well as the duration of heating, are critical factors that are systematically varied to achieve the best outcome. researchgate.net The use of green chemistry techniques like microwave irradiation is a key optimization strategy in itself, often leading to cleaner reactions and higher purity products with minimal workup. nih.govnih.gov
Exploration of Alternative Synthetic Pathways for this compound Derivatives
While the direct condensation with thiourea is the most common route, alternative strategies for constructing the pyrimidine ring exist in the broader literature and could be adapted for adamantane-containing derivatives. One such approach involves a one-pot, two-stage reaction of an S-alkylisothiourea with a β-ketoester. nih.gov This method directly yields a 4-pyrimidone-2-thioether, a close structural relative of the target compound. Adapting this to an adamantyl-substituted β-ketoester and an appropriate S-alkylisothiourea could provide an alternative pathway. Another potential route is the [4+2] annulation reaction, which has been used to form pyrimidine rings from different starting materials under transition-metal-free conditions. mdpi.com
Chemical Transformations at the Thiol Group and Pyrimidine Ring of this compound
The this compound molecule possesses two primary sites for chemical modification: the nucleophilic thiol group and the pyrimidine ring itself.
The thiol group at the C-2 position is readily derivatized due to its nucleophilicity, allowing for the synthesis of a wide array of thioethers. This S-alkylation is a common and highly useful transformation. nih.gov
Reaction Mechanism : The pyrimidine-2-thiol exists in tautomeric equilibrium with its pyrimidine-2(1H)-thione form. In the presence of a base, the thiol proton is removed to generate a highly nucleophilic thiolate anion. This anion then readily attacks an electrophilic alkylating agent in a classic SN2 reaction.
Reagents and Conditions : The standard procedure involves reacting the thiol with an alkyl halide (e.g., benzyl (B1604629) bromide or methyl iodide) in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.gov A weak base, such as potassium carbonate , is typically added to facilitate the formation of the thiolate. nih.gov The reactions are often carried out at room temperature. nih.gov This methodology allows for the introduction of various alkyl and arylmethyl groups onto the sulfur atom, creating a library of S-derivatized compounds. nih.govnih.gov The general principle of thiol derivatization can also be extended to other reagents that react specifically with sulfhydryl groups, such as N-substituted maleimides. nih.govnih.gov
| Reactant | Reagent | Base/Solvent | Product Type | Reference |
| This compound | Alkyl Halide (e.g., R-Br, R-I) | K₂CO₃ / DMF | 2-(Alkylthio)-4-(adamantan-1-yl)pyrimidine | nih.gov |
| This compound | Benzyl Bromide | K₂CO₃ / DMF | 2-(Benzylthio)-4-(adamantan-1-yl)pyrimidine | nih.gov |
| General Pyrimidine-2-thiol | Acetic or Benzoic Acid Hydrazides (after S-methylation) | Reflux | Condensed Tetracyclic Systems | nih.gov |
Cyclization and Annulation Reactions Involving the Pyrimidine-Thiol Core
The pyrimidine-2-thiol moiety readily participates in reactions with bifunctional electrophiles to construct new rings fused to the pyrimidine core. These reactions, often proceeding through an initial S-alkylation followed by an intramolecular cyclization, are a cornerstone for generating chemical diversity from this scaffold.
One of the most common transformations is the Hantzsch-type condensation with α-halo ketones or their equivalents, which leads to the formation of the thiazolo[3,2-a]pyrimidine system. researchgate.net This reaction typically involves the initial formation of a 2-(phenacylthio)dihydropyrimidine intermediate, which then undergoes intramolecular cyclodehydration, often promoted by an acid catalyst like polyphosphoric acid (PPA), to yield the fused bicyclic product. nih.gov Similarly, reaction with chloroacetic acid can produce thiazolo[3,2-a]pyrimidinones. researchgate.net
Domino reactions provide an efficient pathway to these fused systems. For instance, a microwave-assisted domino alkylation-cyclization of thiopyrimidinones with propargyl bromides yields 5H-thiazolo[3,2-a]pyrimidin-5-ones in high yields and short reaction times. This method is a valuable alternative to the traditional Hantzsch synthesis, which often uses lachrymatory and hard-to-prepare α-haloketones.
Another important class of annulation reactions involves the formation of a triazole ring, leading to triazolopyrimidine derivatives. These heterocycles exist in various isomeric forms, with nih.govbenthamdirect.comelsevierpure.comtriazolo[1,5-a]pyrimidines being the most stable. benthamdirect.comnih.gov Synthetic strategies often involve the annulation of a 1,2,4-triazole (B32235) nucleus onto the pyrimidine ring. benthamdirect.comnih.gov This can be achieved by first converting the thiol group into a better leaving group or a hydrazine (B178648) derivative, which can then react with a one-carbon synthon to close the triazole ring.
The following table summarizes representative cyclization and annulation reactions involving the pyrimidine-2-thiol core or its close derivatives.
Interactive Data Table: Cyclization and Annulation Reactions
| Starting Material Class | Reagent(s) | Fused Product | Key Findings | References |
|---|---|---|---|---|
| Pyrimidine-2-thiones | α-Halo ketones (e.g., 2-bromo-1-phenylethanone) | Thiazolo[3,2-a]pyrimidines | Condensation reaction, often catalyzed by acid, yields fused thiazole (B1198619) ring. Products show potential antitumor activity. | researchgate.net |
| Pyrimidine-2-thiones | Chloroacetic acid | Thiazolo[3,2-a]pyrimidinones | Condensation reaction leading to a fused thiazolone ring. | researchgate.net |
| Thiopyrimidinones | Propargyl bromides | 5H-Thiazolo[3,2-a]pyrimidin-5-ones | Microwave-assisted domino alkylation-cyclization offers high efficiency and rapid synthesis. | |
| 2-Hydrazinylpyrimidines | Various (e.g., orthoesters, acid chlorides) | nih.govbenthamdirect.comelsevierpure.comTriazolo[1,5-c]pyrimidines | Cyclization of a hydrazine-functionalized pyrimidine core to form a fused triazole ring. | |
| 5-Amino-1,3,4-thiadiazole-2-thiol | Aromatic aldehydes, Meldrum's acid | researchgate.netnih.govelsevierpure.comThiadiazolo[3,2-a]pyrimidines | A three-component reaction involving Knoevenagel condensation followed by intermolecular nucleophilic addition. tandfonline.com | tandfonline.com |
Design Principles for Derivatization of Adamantane and Pyrimidine Moieties
The derivatization of this compound is guided by established medicinal chemistry principles to enhance potency, selectivity, and pharmacokinetic properties. Both the adamantane cage and the pyrimidine ring are considered "privileged scaffolds," meaning they are frequently found in biologically active compounds and offer versatile points for modification. elsevierpure.comnih.govresearchgate.net
The adamantane moiety is a unique structural element used extensively in drug design. researchgate.net Its key features and the principles guiding its derivatization include:
Lipophilicity and Shape: The adamantane group is a bulky, rigid, and highly lipophilic three-dimensional cage. nih.govresearchgate.net Its primary role is often to serve as a "lipophilic bullet" that can anchor a molecule into hydrophobic pockets of target proteins, such as enzymes or receptors. nih.gov This favorable interaction can significantly increase binding affinity and potency. nih.gov For example, docking studies have shown that adamantyl moieties can effectively "fill" lipophilic clefts in proximity to the active sites of enzymes like glucocerebrosidase. nih.gov
Rigid Scaffold: Unlike flexible alkyl chains, the adamantane cage is conformationally rigid. researchgate.net This property is exploited to orient other functional groups on the molecule in a precise and predictable manner, which can optimize interactions with a biological target. nih.gov This reduces the entropic penalty upon binding, potentially leading to higher affinity.
Metabolic Stability: The adamantane skeleton is generally resistant to metabolic degradation, which can improve a drug's pharmacokinetic profile and in vivo half-life. researchgate.net
Structure-Activity Relationships (SAR): Derivatization often focuses on the bridgehead positions of the adamantane cage. nih.gov Functionalization can be achieved through radical-based reactions that directly convert C-H bonds to C-C or other bonds. nih.govrsc.org SAR studies of adamantane derivatives have shown that the size and nature of substituents can dramatically influence biological activity. For instance, in some antiviral adamantane amines, increasing the size of N-substituents can decrease activity, whereas in other contexts, specific substitutions can enhance potency by orders of magnitude. nih.govpharmacy180.com
The pyrimidine moiety is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in nucleic acids and numerous approved drugs. nih.govingentaconnect.com Design principles for its derivatization include:
Scaffold for Kinase Inhibitors: The pyrimidine ring is a well-established hinge-binding motif in protein kinase inhibitors. nih.gov The nitrogen atoms of the pyrimidine can form critical hydrogen bonds with the backbone amide residues of the "hinge" region that connects the N- and C-lobes of the kinase domain. This anchoring interaction is a common feature in many potent and selective kinase inhibitors.
Versatile Substitution: The pyrimidine ring offers multiple positions (C4, C5, C6) for substitution, allowing for the fine-tuning of a molecule's properties. Modifications at these sites can modulate potency, selectivity against different kinases, and physicochemical properties like solubility and cell permeability.
Bioisosteric Replacement: The pyrimidine ring and its substituents can be subjected to bioisosteric replacement to optimize properties. cambridgemedchemconsulting.com For example, a phenyl ring might be replaced with a pyrimidine to introduce hydrogen bond acceptors and modulate polarity. cambridgemedchemconsulting.com Similarly, functional groups on the pyrimidine can be swapped for others with similar steric and electronic properties to improve metabolic stability or avoid unwanted side effects. umn.eduunisi.itarkat-usa.org
The combination of the rigid, lipophilic adamantane anchor with the versatile, hinge-binding pyrimidine scaffold in this compound provides a powerful framework for designing targeted therapeutic agents.
Interactive Data Table: Derivatization Design Principles
| Moiety | Design Principle | Rationale | Example Application | References |
|---|---|---|---|---|
| Adamantane | Increase Lipophilicity | Enhance binding to hydrophobic pockets of target proteins. | Used as an "add-on" to increase the potency of various drugs by interacting with lipophilic sites. | nih.gov |
| Adamantane | Rigid Scaffold | Pre-organizes attached functional groups for optimal target interaction, reducing entropic penalty of binding. | Used to orient pharmacophores for enhanced interaction with enzyme active sites (e.g., DPP-IV inhibitors). | nih.gov |
| Adamantane | Improve Metabolic Stability | Cage structure is resistant to metabolic breakdown, increasing drug half-life. | Incorporation into bioactive molecules to modify bioavailability and therapeutic efficacy. | researchgate.net |
| Pyrimidine | Privileged Scaffold | Versatile core for building diverse compound libraries with a high probability of biological activity. | Core structure in numerous anticancer agents and kinase inhibitors. elsevierpure.com | nih.govelsevierpure.com |
| Pyrimidine | Hinge-Binding Motif | Nitrogen atoms form key hydrogen bonds with the hinge region of protein kinases. | Design of potent and selective inhibitors for various protein kinases. | nih.gov |
| Pyrimidine | Bioisosteric Replacement | Fine-tune physicochemical properties (pKa, solubility, metabolism) while maintaining biological activity. | Replacing a morpholine (B109124) ring with a conformationally restricted pyran to alter binding conformations. cambridgemedchemconsulting.com | cambridgemedchemconsulting.comnih.gov |
Advanced Structural Elucidation and Conformational Analysis of 4 Adamantan 1 Yl Pyrimidine 2 Thiol
X-ray Crystallographic Studies for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions
The crystal packing of adamantane-containing compounds is often governed by a variety of non-covalent interactions. In related adamantane-pyrimidine structures, the supramolecular assembly is stabilized by a network of intermolecular hydrogen bonds and other weak interactions. nih.govrsc.org For instance, in derivatives of N-(pyrimidyl)gabapentin, hydrogen bonding interactions between the carboxylate group and the aminopyrimidine ring lead to the formation of recurrent R²₂(8) motifs. rsc.org
The crystal structure of related compounds, such as N-(adamantan-1-yl)-piperidine-1-carbothioamide, reveals the presence of intramolecular C–H···S interactions. scispace.com In many adamantane (B196018) derivatives, intermolecular C-H···O, C-H···N, C-H···S, and C-H···π interactions play a crucial role in the stabilization of the crystal lattice. nih.gov The bulky adamantyl group itself contributes to crystal stability through numerous van der Waals forces and, in some cases, through adamantane–adamantane interactions mediated by Csp³–H···H–Csp³ bonding. nih.gov Hirshfeld surface analysis and 2D-fingerprint plots are valuable tools to quantify the relative contributions of these different non-covalent interactions. nih.govresearchgate.net
A representative table of crystallographic data for a related adamantane-thiourea derivative is presented below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 6.4855(4) |
| b (Å) | 20.1110(12) |
| c (Å) | 11.2575(7) |
| β (°) | 92.014(2) |
| Volume (ų) | 1467.41(16) |
| Z | 4 |
| Data for N-(adamantan-1-yl)-piperidine-1-carbothioamide, a structurally related compound. scispace.comresearchgate.net |
Conformational Preferences of the Adamantane and Pyrimidine (B1678525) Rings
The pyrimidine ring itself is generally planar. csic.esmdpi.com However, the relative orientation of the pyrimidine and adamantane moieties can vary. Conformational analysis of similar unfused furan-pyrimidine ring systems has shown a preference for an s-trans conformation in solution. researchgate.net In the solid state, the observed conformation is a result of minimizing steric strain and maximizing favorable intermolecular interactions within the crystal lattice. mdpi.com Studies on pyrimidine nucleoside analogues with rigid sugar moieties have also highlighted the importance of restricted conformations for biological activity. nih.gov
Advanced Spectroscopic Probes for Solution-State Conformation and Dynamics
Spectroscopic techniques are invaluable for elucidating the structure and dynamic behavior of 4-(Adamantan-1-yl)pyrimidine-2-thiol in solution.
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete assignment of proton (¹H) and carbon (¹³C) signals and for determining the three-dimensional structure in solution. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms.
The Nuclear Overhauser Effect (NOE), observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, provides information about through-space proximity of protons, which is crucial for determining the preferred conformation and the relative orientation of the adamantane and pyrimidine rings. nih.gov For instance, NOE data can help to quantify long-range interproton distances, providing insights into the conformational stability of the bicyclic core in related systems. nih.gov
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Molecular Vibrational Analysis
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the functional groups present in this compound. The vibrational frequencies obtained experimentally can be compared with those calculated using theoretical methods for a more detailed assignment. nih.govphyschemres.org
The adamantyl group exhibits characteristic C-H stretching vibrations around 2850-2950 cm⁻¹ and various bending and rocking modes at lower frequencies. researchgate.net The pyrimidine ring shows characteristic C=C and C=N stretching vibrations typically in the 1400-1600 cm⁻¹ region. scirp.org The C=S (thione) stretching vibration is expected to appear in the region of 1050-1250 cm⁻¹, although it can be coupled with other vibrations. The N-H stretching vibration of the thiol tautomer is expected in the 3300-3500 cm⁻¹ range. nih.gov
A table of expected vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| Adamantyl C-H | Stretching | 2850 - 2950 | researchgate.net |
| Pyrimidine C=N/C=C | Ring Stretching | 1400 - 1600 | scirp.org |
| Thione C=S | Stretching | 1050 - 1250 | physchemres.org |
| N-H | Stretching | 3300 - 3500 | nih.gov |
| Aromatic C-H | Stretching | 3000 - 3100 | nih.gov |
Theoretical Calculations of Molecular Geometry and Electronic Structure
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in complementing experimental data and providing a deeper understanding of the molecular geometry, electronic properties, and vibrational frequencies of this compound. semanticscholar.orgresearchgate.netnih.gov
By employing methods such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), it is possible to optimize the molecular geometry and calculate key parameters like bond lengths and bond angles. nih.govsemanticscholar.org These calculations can also predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. nih.gov The molecular electrostatic potential (MEP) surface can also be calculated to identify regions of the molecule that are electron-rich or electron-poor, providing insights into potential sites for intermolecular interactions. rsc.org
Below is a table of representative theoretical data for a related pyrimidine derivative.
| Parameter | Calculated Value |
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | -1.8 |
| Energy Gap (eV) | 4.7 |
| Dipole Moment (Debye) | 3.5 |
| Theoretical data for a related pyrimidine derivative, calculated using DFT. physchemres.org |
Structure Activity Relationship Sar Studies of 4 Adamantan 1 Yl Pyrimidine 2 Thiol Derivatives
Systematic Modification of the Pyrimidine (B1678525) Ring and its Influence on Biological Activity
The pyrimidine ring is a privileged scaffold in medicinal chemistry, and its substitution pattern significantly impacts the biological activity of its derivatives. nih.govnih.govgsconlinepress.com Strategic modifications at various positions of the pyrimidine ring in 4-(adamantan-1-yl)pyrimidine-2-thiol can lead to enhanced potency and selectivity for specific biological targets.
Substituent Effects at Key Positions (e.g., C-5 and C-6)
The introduction of substituents at the C-5 and C-6 positions of the pyrimidine ring has been a key strategy in modulating the biological activity of pyrimidine derivatives. The nature of these substituents, whether electron-donating or electron-withdrawing, as well as their size and lipophilicity, can profoundly affect interactions with biological targets. nih.gov
For instance, in a series of 2,4,5,6-tetrasubstituted pyrimidine derivatives, the presence of a free amino group at the 2-position of the pyrimidine ring was identified as a potent feature for bone anabolic agents. nih.gov Further modifications, such as the introduction of a hexanamide (B146200) group, led to the identification of a highly efficacious agent. nih.gov This highlights the importance of the substituent at this position for osteogenic activity.
Research on other pyrimidine derivatives has shown that substitutions at C-5 can also be critical. For example, the synthesis of 6-cyanouracil derivatives and their subsequent conversion to 5-cyano compounds demonstrates the chemical feasibility of modifying this position, which can be a valuable tool in SAR studies. colab.ws
The following table summarizes the effects of various substituents on the pyrimidine ring on the biological activity of related compounds.
| Compound/Derivative Class | Modification | Effect on Biological Activity |
| 2,4,5,6-tetrasubstituted pyrimidines | Free amino-group at C-2 | Potent bone anabolic agents nih.gov |
| 2,4,5,6-tetrasubstituted pyrimidines | Hexanamide at C-2 | Most efficacious anabolic agent nih.gov |
| 6-cyanouracil derivatives | Conversion to 5-cyano compounds | Demonstrates feasibility of C-5 modification colab.ws |
Heteroatom Replacements within the Pyrimidine Nucleus and Bioisosteric Replacements
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity. gsconlinepress.com Replacing a carbon atom in the pyrimidine ring with a nitrogen atom to form a triazine, or other heteroatom replacements, can alter the electronic distribution and hydrogen bonding capabilities of the molecule, thereby influencing its interaction with biological targets. nih.gov
While specific examples of heteroatom replacements within the this compound scaffold are not extensively documented in the provided results, the principle of bioisosteric replacement is a well-established approach in drug design. gsconlinepress.com For example, the pyrimidine ring itself can act as a bioisostere for other aromatic systems like the phenyl ring, often improving pharmacokinetic properties. nih.gov This suggests that exploring such replacements in the this compound series could be a fruitful area for future research.
Structural Variations of the Adamantane (B196018) Moiety and their Impact on Activity
Exploration of Adamantane Derivatives and Analogs
The incorporation of the adamantane moiety into various molecular scaffolds is a common strategy in drug discovery to enhance their therapeutic potential. mdpi.comresearchgate.net The lipophilic and rigid nature of the adamantane cage can improve a drug's ability to cross cell membranes and can also lead to more stable interactions with target proteins. researchgate.netmdpi.com
Studies on adamantane-substituted purines have shown that the adamantane skeleton does not compromise, and can even enhance, the biological activity of the parent compound. mdpi.com The positioning of the adamantane cage within the binding pocket of a target protein, such as cyclin-dependent kinase 2 (CDK2), can be influenced by the length of the linker connecting it to the core scaffold. mdpi.com This highlights the importance of not just the presence of the adamantane group, but also its spatial orientation.
Substitutions on the Adamantane Cage
Introducing substituents onto the adamantane cage itself is another avenue for modifying the biological activity of this compound derivatives. These substitutions can alter the molecule's polarity, size, and shape, thereby influencing its binding affinity and selectivity for biological targets. mdpi.com
For example, in a study of novel adamantane derivatives, the presence of two electron-donating methoxy (B1213986) groups on a phenyl ring attached to the adamantane moiety decreased the antibacterial potential of the compounds. mdpi.com Conversely, the introduction of nitro groups on the phenyl ring led to some of the highest antibacterial activity observed in the series. mdpi.com This demonstrates that both the nature and position of substituents on an aromatic ring connected to the adamantane cage can significantly modulate biological activity.
The following table illustrates the impact of substitutions on the adamantane moiety on the biological activity of related compounds.
| Compound Class | Modification | Effect on Biological Activity |
| Adamantane derivatives with phenyl ring | Two methoxy groups on phenyl ring | Decreased antibacterial potential mdpi.com |
| Adamantane derivatives with phenyl ring | Nitro group on phenyl ring | High antibacterial activity mdpi.com |
| Adamantane-substituted purines | Adamantane skeleton | Enhanced inhibition of CDK2/cyclin E mdpi.com |
Role of the Thiol Group in Modulating Biological Activity and Target Binding
The thiol (-SH) group, or its corresponding thione tautomer, is a critical functional group in this compound. Its ability to act as a hydrogen bond donor and acceptor, as well as its potential to form covalent bonds, can significantly influence the molecule's interaction with biological targets. nih.govresearchgate.net
In a study of pyrimidine thioate derivatives, the hydrophobic characteristics of the thiol group were found to be pivotal in modulating the compound's ability to penetrate microbial membranes. nih.gov Furthermore, these thiol groups can establish covalent bonds with essential microbial enzymes, inhibiting their function and disrupting the microbial redox equilibrium. nih.gov
The chemical reactivity of the thiol group also allows for a variety of modifications. For example, the synthesis of pyrimidine benzothioate derivatives through benzoylation of 4,6-dimethylpyrimidine-2-thiol (B7761162) hydrochloride demonstrates the potential for derivatization at the sulfur atom. nih.gov Subsequent sulfoxidation of these derivatives to yield pyrimidine sulfonyl methanone (B1245722) derivatives further expands the chemical space that can be explored. nih.gov These modifications can alter the electronic properties and steric bulk around the sulfur atom, which can in turn affect biological activity.
The ability of the thiol group to be derivatized provides a versatile handle for fine-tuning the pharmacological profile of this compound derivatives.
S-Derivatization and Its Implications for SAR
The strategic modification of the thiol group at the C2 position of the pyrimidine ring is a cornerstone in modulating the biological activity of compounds related to this compound. Research on analogous structures, such as N-(adamantan-1-yl)carbothioamides, has shown that attaching different substituents to the sulfur atom significantly alters their pharmacological effects.
In a relevant study, the S-alkylation of N-(adamantan-1-yl)piperidine-1-carbothioamide with various benzyl (B1604629) and substituted benzyl bromides yielded a series of S-arylmethyl derivatives. These chemical modifications were found to have a substantial impact on the antimicrobial and anti-proliferative properties of the resulting compounds. Specifically, the S-arylmethyl (isothiourea) derivatives displayed significant broad-spectrum antibacterial activity. The characteristics of the substituent on the benzyl ring, in conjunction with the adamantane moiety, are crucial for determining the observed biological outcomes. This implies that for this compound, S-derivatization would likely serve as a powerful tool to modulate its activity, with the lipophilic adamantane group playing a key role in the interaction with biological targets.
The general structure of these S-derivatized carbothioamides can be seen in the following interactive table:
| Compound ID | R Group (on Benzyl) |
|---|---|
| 7a | H |
| 7b | 4-CH3 |
| 7c | 4-Cl |
Table 1: Representative S-arylmethyl derivatives of an N-(adamantan-1-yl)carbothioamide.
These derivatives have also shown considerable anti-proliferative activity against a variety of human tumor cell lines, suggesting that the S-benzyl group is a beneficial modification for augmenting cytotoxic potential. The specific electronic and steric characteristics of the substituent on the phenyl ring of the S-benzyl group are anticipated to be critical in influencing the potency and selectivity of these compounds.
Moreover, studies on other adamantane-containing heterocyclic molecules have highlighted the significance of the linker connecting the adamantyl group to the heterocyclic core. In one investigation, 2-(2-adamantan-1-yl-ethylsulfanyl)-4-methyl-pyrimidine was identified as a highly active compound, which underscores that the nature and length of the S-alkyl chain can be pivotal for biological function. This indicates that for this compound, modifications are not confined to S-benzylation; a wide array of S-alkyl and S-aryl derivatives should be synthesized and tested to build a comprehensive SAR profile.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Although specific QSAR models for this compound analogs are not widely available in scientific literature, QSAR studies on structurally similar adamantane and pyrimidine derivatives offer valuable insights into applicable methodologies and the structural features that are likely to dictate their activity. nih.govresearchgate.net QSAR is a computational approach that seeks to define a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov
A QSAR analysis of a set of pyrimidine derivatives that act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) employed both multiple linear regression (MLR) and artificial neural network (ANN) models. nih.gov The effectiveness of these models was assessed using statistical metrics like the coefficient of determination (R²) and the predictive squared correlation coefficient (Q²). nih.gov For one model, the R² values reached 0.889 for MLR and 0.998 for ANN, signifying a robust relationship between the selected descriptors and the observed biological activity. nih.gov The descriptors in such models frequently encompass electronic, steric, and lipophilic parameters.
In another pertinent study, a three-dimensional QSAR (3D-QSAR) model was formulated for a group of 17 adamantyl derivatives that function as P-glycoprotein inhibitors. researchgate.net This study utilized the Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) techniques. researchgate.net These methods generate contour maps that illustrate the areas around the molecule where changes to steric, electrostatic, and other properties would likely enhance or diminish activity. researchgate.net The statistical validation of these models is paramount, with key parameters from a representative study detailed below:
| Model | q² | ONC | r² |
|---|---|---|---|
| CoMFA | 0.844 | 5 | 0.947 |
| CoMSIA | 0.804 | 4 | 0.954 |
Table 2: Statistical parameters for a 3D-QSAR model of adamantyl derivatives. researchgate.net q² represents the leave-one-out cross-validation coefficient, ONC is the optimum number of components, and r² is the non-cross-validated correlation coefficient. researchgate.net
The contour maps generated from such analyses can steer the rational design of novel, more effective analogs of this compound. For instance, the models might suggest that incorporating bulky, electropositive substituents at a specific position on the pyrimidine ring or the adamantane cage would be advantageous for activity. The creation of a reliable QSAR model for this compound derivatives would necessitate a dataset of compounds with accurately measured biological activity and sufficient structural variation. The descriptors for such a model could encompass topological indices, quantum chemical parameters, and molecular shape descriptors to capture the essential structural characteristics of the adamantane and pyrimidine moieties.
Investigations into Biological Interactions and Mechanisms of Action for 4 Adamantan 1 Yl Pyrimidine 2 Thiol in Vitro and in Silico Perspectives
Mechanistic Insights from Biochemical Assays
No specific biochemical assays detailing the mechanism of action for 4-(Adamantan-1-yl)pyrimidine-2-thiol could be located in the public domain.
Further research and publication in peer-reviewed journals would be required to provide the specific details requested for this compound.
Phenotypic Screening and High-Throughput Screening (HTS) Applications for Identifying Novel Biological Activities
Phenotypic screening and high-throughput screening (HTS) are powerful strategies for discovering novel biological activities of chemical compounds without prior knowledge of their specific molecular targets. While specific screening campaigns centered on this compound are not widely reported, the adamantane (B196018) and pyrimidine-2-thiol (B7767146) scaffolds are featured in compounds that have undergone such evaluations, pointing to the potential applications for this specific molecule.
Adamantane-containing compounds have been identified through HTS as antagonists for targets like the P2X7 receptor, which is implicated in inflammatory diseases. nih.gov This highlights the utility of the adamantane moiety in generating hits in large-scale screening efforts. The rigid, lipophilic nature of the adamantane cage is a desirable feature in drug discovery for improving pharmacokinetic properties. nih.gov
Derivatives of pyrimidine-2-thiol have been synthesized and subjected to in vitro screening for a variety of biological effects. For instance, various pyrimidin-2-thiol analogues have been evaluated for their antimicrobial properties against a panel of bacteria and fungi. nih.gov Additionally, other related pyrimidine (B1678525) derivatives have been screened for their anti-proliferative activity against cancer cell lines. For example, novel aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones have been identified as dual inhibitors of BRD4 and PLK1 through screening against cancer cell lines. mdpi.com
The general workflow for identifying novel activities for a compound like this compound would likely involve the following steps, as inferred from methodologies used for similar compounds:
| Screening Stage | Description | Example Application for a Novel Adamantane-Pyrimidine Compound |
| Primary HTS | Rapid screening of a large compound library at a single concentration against a cell-based or biochemical assay. | Screening against a panel of human cancer cell lines (e.g., the NCI-60 panel) to identify general anti-proliferative effects. mdpi.com |
| Hit Confirmation | Re-testing of initial "hits" to confirm their activity and rule out false positives. | Confirmation of the cytotoxic effect of this compound in the initial cancer cell line. |
| Dose-Response Analysis | Testing confirmed hits at multiple concentrations to determine potency (e.g., IC50 or EC50). | Generating a dose-response curve to quantify the concentration at which the compound inhibits 50% of cell growth. |
| Secondary & Orthogonal Assays | Further testing in different, often more complex, assays to understand the mechanism of action or to confirm the phenotype. | If primary screening shows anti-proliferative activity, secondary assays could include cell cycle analysis or apoptosis assays to determine how the compound affects cell division and survival. mdpi.com |
| Target Deconvolution | Identifying the specific molecular target responsible for the observed phenotype. | Employing techniques such as affinity chromatography, proteomics, or genetic approaches to identify the protein(s) that this compound binds to. |
Given the known biological activities of related adamantane and pyrimidine structures, it is plausible that this compound could be a candidate for inclusion in HTS campaigns targeting a range of therapeutic areas, including oncology and infectious diseases.
Design and Synthesis of 4 Adamantan 1 Yl Pyrimidine 2 Thiol Conjugates and Advanced Materials
Covalent Conjugation Strategies for Research Probes
The thiol group of 4-(adamantan-1-yl)pyrimidine-2-thiol is a prime target for covalent modification, enabling the synthesis of research probes for various biological applications. The nucleophilic nature of the thiol allows for specific reactions with a range of electrophilic reagents, leading to the formation of stable thioether or disulfide bonds. This reactivity is the basis for the fluorescent labeling and biotinylation of the molecule.
Fluorescent Labeling and Biotinylation
Fluorescent Labeling:
The introduction of a fluorescent tag to this compound can be achieved through several established methods that target the thiol group. These fluorescently labeled conjugates are valuable tools for visualizing the localization of the compound within cells or tissues and for studying its interactions with biological targets. Common strategies involve the use of thiol-reactive fluorescent dyes.
One approach is the use of maleimide-based dyes. The maleimide group reacts specifically with thiols under mild conditions (pH 6.5-7.5) to form a stable thioether linkage. A variety of fluorophores are commercially available in maleimide-activated forms, offering a wide spectrum of excitation and emission wavelengths.
Another common method is the use of iodoacetamide- or bromoacetamide-based dyes. These reagents alkylate the thiol group to form a stable thioether bond. Like maleimides, these are available with a range of different fluorophores.
The choice of fluorophore can be tailored to the specific application, with options including fluorescein, rhodamine, cyanine dyes, and Alexa Fluor dyes. nih.gov For instance, a pyrimidine (B1678525) moiety has been investigated as a recognition unit for thiols, where its connection to a resorufin fluorophore via an ether linkage results in a fluorescent probe. nih.gov Upon reaction with a thiol, the highly fluorescent resorufin is released. nih.gov
Biotinylation:
Biotinylation is the process of covalently attaching biotin to a molecule, which can then be used for affinity-based purification or detection using avidin or streptavidin proteins. The thiol group of this compound is an ideal handle for biotinylation.
Similar to fluorescent labeling, maleimide- and iodoacetyl-activated biotin derivatives are commonly used for thiol-specific biotinylation. interchim.fr These reagents react with the thiol group to form a stable thioether bond, effectively tagging the molecule with biotin.
An alternative strategy is the use of biotin derivatives containing a disulfide bond. These reagents can be attached to the thiol group via a disulfide exchange reaction. A key advantage of this approach is that the biotin tag can be cleaved by treatment with a reducing agent, such as dithiothreitol (DTT) or 2-mercaptoethanol, allowing for the gentle release of the biotinylated molecule and its binding partners from avidin or streptavidin supports. nih.govnih.govresearchgate.net
| Reagent Type | Reactive Group | Linkage Formed | Key Features |
| Maleimide-activated probes | Maleimide | Thioether | High specificity for thiols, stable bond |
| Iodo/Bromoacetamide probes | Iodo/Bromoacetamide | Thioether | Efficient alkylation of thiols, stable bond |
| Disulfide-containing probes | Disulfide | Disulfide | Reversible linkage, cleavable with reducing agents |
Development of Immobilized Systems for Affinity-Based Research Applications
Immobilizing this compound onto a solid support is a crucial step in developing tools for affinity-based research, such as affinity chromatography for target identification or pull-down assays. The choice of immobilization strategy depends on the nature of the solid support and the desired orientation of the ligand.
The thiol group provides a convenient anchor point for immobilization. One common method is to use a support that has been pre-activated with a thiol-reactive group, such as a maleimide or an iodoacetyl group. This allows for the direct and specific attachment of the compound to the support via a stable thioether bond. Common solid supports for this purpose include agarose beads (e.g., Sepharose) and magnetic beads.
Alternatively, the pyrimidine ring can be modified to introduce a linker with a reactive functional group suitable for immobilization. For example, an amino or carboxyl group could be introduced at a position on the pyrimidine ring that does not interfere with its potential binding interactions. This functionalized linker can then be coupled to an activated solid support. For instance, pyrimidine derivatives have been immobilized onto hydrophilic graft copolymeric supports through radiation-induced copolymerization. uc.pt
The adamantane (B196018) group can also be exploited for non-covalent immobilization strategies. For example, a solid support functionalized with cyclodextrins could be used to capture the adamantane moiety through host-guest interactions. This approach offers a reversible immobilization method.
The development of such immobilized systems allows for the systematic identification of proteins or other biomolecules that interact with this compound. By passing a cell lysate over the affinity matrix, interacting partners can be captured and subsequently identified by techniques such as mass spectrometry. researchgate.net
Incorporation into Polymeric Structures or Nanomaterials for Chemical Biology Tools
The unique structural features of this compound, namely the bulky, lipophilic adamantane group and the heterocyclic pyrimidine ring, make it an interesting candidate for incorporation into polymeric structures and nanomaterials for various applications in chemical biology.
Polymeric Structures:
The adamantane moiety can be leveraged for the design of novel polymers. Adamantane-containing polymers are known to exhibit interesting properties, such as high thermal stability and solubility in organic solvents. acs.org The this compound could be incorporated as a pendant group on a polymer backbone. This could be achieved by first modifying the pyrimidine ring to introduce a polymerizable group, such as a vinyl or acryloyl group, and then copolymerizing this monomer with other suitable monomers. The resulting polymer would display the adamantane and pyrimidine-2-thiol (B7767146) functionalities along its chain, which could be useful for applications such as drug delivery or as a material with specific surface recognition properties. nih.govpensoft.net
Nanomaterials:
The adamantane group can act as an anchor for the non-covalent assembly of the molecule onto the surface of nanomaterials. For example, liposomes or micelles can be prepared that incorporate adamantane-functionalized lipids, and this compound could then be associated with these nanostructures through host-guest interactions with cyclodextrin-functionalized components. nih.gov
Furthermore, the pyrimidine moiety itself has been used to create fluorescent organic nanoparticles (FONPs). rsc.org A pyrimidine-based sensor was synthesized and fabricated into FONPs, which were then used for the detection of bacteria. rsc.org A similar approach could be envisioned for this compound, potentially leading to the development of novel nanoparticle-based probes.
The incorporation of this compound into such materials could lead to the development of advanced chemical biology tools for targeted delivery, bioimaging, and sensing applications.
Prodrug Design Principles Based on this compound Scaffold
The thiol group of this compound is a key feature that can be exploited in prodrug design. A prodrug is an inactive or less active derivative of a drug molecule that undergoes enzymatic or chemical conversion in the body to release the active parent drug. nih.govmdpi.com The primary goals of prodrug design are to improve the physicochemical, biopharmaceutical, or pharmacokinetic properties of a drug, such as its solubility, stability, and bioavailability.
For a thiol-containing compound like this compound, a common prodrug strategy is to mask the thiol group with a promoiety that is cleaved in vivo. This can be achieved through the formation of a thioester, thiocarbonate, or disulfide linkage.
Thioester and Thiocarbonate Prodrugs:
The thiol group can be acylated to form a thioester or a thiocarbonate. These linkages are generally stable at physiological pH but can be hydrolyzed by esterase enzymes present in the plasma and tissues to release the free thiol. The choice of the acyl group can be used to tune the rate of hydrolysis and the physicochemical properties of the prodrug.
Disulfide Prodrugs:
A disulfide bond can be formed between the thiol group of this compound and another thiol-containing promoiety. Disulfide bonds are relatively stable in the bloodstream but are readily cleaved in the reducing environment inside cells, due to the high concentration of glutathione (GSH). This strategy can be used to achieve targeted drug release within cells.
The adamantane group in the scaffold can also play a significant role in the properties of the prodrug. The lipophilicity of the adamantane moiety may enhance the membrane permeability of the prodrug, potentially leading to improved oral absorption and distribution into tissues. nih.govmdpi.com The rigid adamantane cage can also provide steric hindrance that may protect the prodrug linkage from premature hydrolysis, thereby increasing its stability in the bloodstream. nih.gov
| Prodrug Linkage | Cleavage Mechanism | Key Features |
| Thioester | Enzymatic hydrolysis (esterases) | Tunable hydrolysis rate |
| Thiocarbonate | Enzymatic hydrolysis (esterases) | Tunable hydrolysis rate |
| Disulfide | Reduction (e.g., by glutathione) | Intracellular drug release |
By applying these principles, it is possible to design prodrugs of this compound with improved drug-like properties.
Emerging Research Applications and Future Directions for 4 Adamantan 1 Yl Pyrimidine 2 Thiol
Utility as a Chemical Probe for Fundamental Biological Systems
The pyrimidine-2-thiol (B7767146) moiety of 4-(Adamantan-1-yl)pyrimidine-2-thiol presents a reactive site that can be leveraged for the development of chemical probes. The thiol group is nucleophilic and can interact with various biological species, making it a candidate for detecting specific molecules or changes in the cellular environment. Chemical probes are essential tools for visualizing and understanding complex biological processes in real-time. nih.gov
The design of such probes often relies on a "turn-on" fluorescence mechanism. For instance, the thiol group can be functionalized with a fluorophore and a quenching group. In the "off" state, the probe is non-fluorescent. Upon selective reaction with an analyte of interest, such as reactive oxygen species (ROS) or specific metal ions, a chemical transformation occurs that releases the quenching group, leading to a "turn-on" fluorescent signal. The adamantane (B196018) group enhances the lipophilicity of the probe, which can improve its cell membrane permeability and localization within specific cellular compartments. mdpi.com While direct application of this compound as a probe is an emerging area, its structural motifs are analogous to other thiol-based probes used for detecting reactive sulfur species like hydrogen sulfide (H₂S). nih.gov
Table 1: Potential Applications of Thiol-Based Chemical Probes
| Analyte Detected | Sensing Mechanism | Potential Biological Insight |
|---|---|---|
| Reactive Oxygen Species (ROS) | Thiol oxidation leading to fluorescence change | Monitoring oxidative stress in cells |
| Heavy Metal Ions (e.g., Hg²⁺, Cu²⁺) | Thiol-metal coordination causing a spectral shift | Detecting metal ion poisoning or dysregulation |
| Hydrogen Sulfide (H₂S) | Analyte-specific chemical reaction and cleavage | Investigating H₂S signaling pathways nih.gov |
Potential as a Scaffold for Novel Ligand Discovery in Academic Research
The concept of "privileged scaffolds" is central to modern drug discovery, referring to molecular frameworks that can bind to multiple biological targets with high affinity. mdpi.com The this compound structure embodies the characteristics of a privileged scaffold.
Adamantane Moiety : This bulky, rigid, and highly lipophilic group is a well-recognized pharmacophore. Its incorporation into bioactive molecules can enhance their binding affinity by engaging with hydrophobic pockets in target proteins. This increased lipophilicity can also improve bioavailability and control therapeutic efficiency. nih.gov
Pyrimidine (B1678525) Core : As a fundamental component of nucleobases, the pyrimidine ring is a cornerstone of many biologically active compounds and approved drugs. nih.govmdpi.com It provides a rigid framework with multiple points for chemical modification.
Thiol Group : The 2-thiol position is a versatile chemical handle. It can be readily S-alkylated, oxidized, or used in cyclization reactions to introduce a wide range of functional groups, enabling the creation of large and diverse chemical libraries for screening. nih.gov
Research has shown that adamantane-derived scaffolds can be used to synthesize ligands targeting various receptors, such as the sigma-2 (σ2) receptor, which is a target in cancer research. nih.gov By modifying the core adamantane-pyrimidine structure, researchers can develop novel ligands with tailored properties for specific biological targets. For instance, derivatives of adamantane-containing dihydropyrimidines have demonstrated potential as anticancer agents by inducing apoptosis in cancer cells. nih.govnih.gov
Table 2: Cytotoxic Activity of Adamantane-Dihydropyrimidine Derivatives Against A-549 Lung Cancer Cells
| Compound Derivative | IC₅₀ (µg/mL) | Induced Apoptosis (%) | Reference |
|---|---|---|---|
| IIb | 1.03 | 43.33% | nih.govnih.gov |
| IIj | 8.36 | 32.73% | nih.govnih.gov |
| IId | 10.38 | 28.35% | nih.govnih.gov |
| IIg | 16.04 | 21.35% | nih.govnih.gov |
Advancements in Sustainable Synthesis of Adamantane-Pyrimidine Thiol Derivatives
In line with the principles of green chemistry, recent research has focused on developing sustainable and efficient methods for synthesizing pyrimidine derivatives. eurekaselect.com Traditional multi-step syntheses often involve harsh conditions, toxic solvents, and generate significant waste. Modern approaches aim to overcome these limitations.
One prominent green technique is the use of multi-component reactions (MCRs), such as the Biginelli reaction. nih.gov This reaction allows for the one-pot synthesis of dihydropyrimidine derivatives from three or more starting materials, significantly improving efficiency and reducing reaction time and waste. nih.gov Studies have demonstrated the synthesis of adamantane-containing dihydropyrimidines using the Biginelli reaction under solvent-free conditions, catalyzed by small amounts of trifluoroacetic acid. nih.gov This method provides an effective and environmentally friendlier modification of the original reaction, often resulting in higher yields in shorter time frames. nih.govnih.gov Other green techniques being explored include microwave-assisted synthesis and the use of sustainable catalysts. eurekaselect.comnih.gov
Chemoinformatic Insights and Big Data Analysis in Pyrimidine-Thiol Research
Chemoinformatics and big data analytics are transforming drug discovery by enabling the rapid analysis and prediction of molecular properties. researchgate.net For pyrimidine-thiol research, these computational tools are invaluable for:
Virtual Screening : Large databases of chemical compounds can be computationally screened to identify molecules containing the adamantane-pyrimidine-thiol scaffold that are likely to bind to a specific biological target.
Molecular Docking : This technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. In silico studies on adamantane-derived compounds have been used to determine their binding modes within the active site of receptors like the sigma-2 receptor. nih.gov
ADME-T Prediction : Chemoinformatic models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties of novel derivatives before they are synthesized, helping to prioritize candidates with drug-like properties. nih.gov
Structure-Activity Relationship (SAR) Analysis : By analyzing large datasets of related compounds and their biological activities, researchers can identify key structural features that are crucial for potency and selectivity, guiding the design of more effective molecules.
These computational approaches accelerate the research process, reduce costs, and provide deep insights into the molecular mechanisms of action.
Integration into Multi-component Reaction Methodologies for Diverse Library Synthesis
Multi-component reactions (MCRs) are a cornerstone of combinatorial chemistry, enabling the rapid synthesis of large collections, or "libraries," of structurally diverse compounds. The this compound scaffold is ideally suited for this approach.
The Biginelli reaction, for example, can be used to combine an adamantane-containing aldehyde or ketone, a urea or thiourea (B124793), and a β-ketoester in a single step. nih.govnih.gov By systematically varying each of these three components, a vast library of adamantane-pyrimidine derivatives can be generated. This strategy is highly efficient for creating chemical diversity around a core scaffold. The resulting libraries can then be subjected to high-throughput screening to identify "hit" compounds with desired biological activities, which can be further optimized into lead compounds for drug development. This integration of MCRs provides a powerful engine for discovering novel ligands based on the this compound framework. exaly.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
